molecular formula C24H27NO5S B12961930 (5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione CAS No. 640275-14-5

(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione

Cat. No.: B12961930
CAS No.: 640275-14-5
M. Wt: 441.5 g/mol
InChI Key: GXPHKUHSUJUWKP-NTKDMRAZSA-N
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Description

®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a benzyl group, which is further connected to a chroman ring system. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This step often involves the reaction of a suitable amino acid derivative with a thioester or a thiol in the presence of a base.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidine-2,4-dione core.

    Introduction of the Chroman Ring System: The chroman ring system is usually synthesized separately and then attached to the benzyl group through an etherification reaction, using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring.

    Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Oxidized derivatives with modified chroman rings.

    Reduction: Dihydro derivatives of the thiazolidine-2,4-dione core.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties, owing to the presence of the chroman ring system. It may also exhibit enzyme inhibitory activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new treatments for diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The chroman ring system may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The thiazolidine-2,4-dione core could interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione: This compound is unique due to the combination of the chroman ring system and the thiazolidine-2,4-dione core.

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core but lack the chroman ring system.

    Chromans: These compounds contain the chroman ring system but do not have the thiazolidine-2,4-dione core.

Uniqueness

The uniqueness of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione lies in its dual functionality. The presence of both the chroman ring system and the thiazolidine-2,4-dione core allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.

Properties

CAS No.

640275-14-5

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

(5R)-5-[[4-[[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24-/m1/s1

InChI Key

GXPHKUHSUJUWKP-NTKDMRAZSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Origin of Product

United States

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